5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Description
The compound 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid consists of two distinct components:
- Component 1: A substituted isoquinoline derivative with a tert-butylamino-2-hydroxypropoxy side chain and an aldehyde functional group.
- Component 2: (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid, a stereospecific sugar acid (also known as D-glucaric acid). This component is known for its role in detoxification pathways and as a stabilizer in drug formulations due to its hydrophilic hydroxyl and carboxylic acid groups .
The combination of these components likely forms a salt or co-crystal, enhancing solubility or bioavailability.
Properties
CAS No. |
61563-19-7 |
|---|---|
Molecular Formula |
C23H36N2O11 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C17H26N2O3.C6H10O8/c1-17(2,3)18-9-14(21)11-22-16-6-4-5-13-10-19(12-20)8-7-15(13)16;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h4-6,12,14,18,21H,7-11H2,1-3H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |
InChI Key |
DKLSJUMHEGAAAE-OPDGLEOBSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-[3-(tert-Butylamino)-2-Hydroxypropoxy]-3,4-Dihydro-1H-Isoquinoline-2-Carbaldehyde
Epoxide Ring-Opening Route
The most well-documented method for synthesizing Compound A involves a multi-step sequence starting from 5-hydroxy-3,4-dihydrocarbostyril. As described in EP0579096A2, the process begins with the reaction of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin in a dimethylformamide (DMF) and dimethylsulfoxide (DMSO) solvent system. This step generates an epoxide intermediate, which is subsequently treated with tert-butylamine to introduce the aminopropoxy side chain. The final aldehyde functionality is introduced via oxidation or formylation strategies.
Critical parameters for this route include:
- Solvent System : A 1:1 ratio of DMF:DMSO ensures optimal solubility and reaction kinetics.
- Temperature : Reactions are conducted at 60–80°C to balance reactivity and side-product formation.
- Workup : Acidic hydrolysis with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization.
Palladium-Catalyzed Carbonylation
An alternative approach, detailed in CN104370813A, employs palladium-catalyzed carbonylation to install the aldehyde group directly onto the isoquinoline scaffold. Starting from 6-bromoisoquinoline, carbon monoxide (3 bar pressure) and a palladium acetate/triphenylphosphine (Pd(Ac)₂/PPh₃) catalyst system facilitate the insertion of a formyl group. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the aldehyde intermediate.
Key advantages of this method include:
- Reduced Pressure Requirements : Operating at 3 bar CO instead of 58.6 bar lowers equipment demands.
- Yield Optimization : The protocol achieves a 78% yield for the formylation step, significantly higher than traditional methods.
Table 1: Comparison of Synthesis Routes for Compound A
| Method | Reagents/Catalysts | Conditions | Yield | Source |
|---|---|---|---|---|
| Epoxide Ring-Opening | Epichlorohydrin, DMF/DMSO | 60–80°C, HCl workup | Not reported | |
| Palladium Carbonylation | Pd(Ac)₂, PPh₃, CO | 95–105°C, 3 bar CO | 78% |
Synthesis of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic Acid
Esterification of Dilactones
WO2016131672A1 outlines a novel route to Compound B via esterification of 2,3,4,5-tetrahydroxyhexanedioic acid dilactones. The dilactones are reacted with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst, such as sulfuric acid, to produce dialkyl esters. Subsequent hydrolysis of these esters under basic conditions yields the free acid.
Notable features of this method:
Stereochemical Control
The (2S,3R,4S,5R) configuration is achieved through careful selection of starting materials and reaction conditions. Enzymatic resolution or chiral catalysts may be employed to ensure enantiomeric purity, though these steps are not explicitly detailed in the cited patents.
Table 2: Synthesis Parameters for Compound B
| Step | Reagents/Catalysts | Conditions | Yield | Source |
|---|---|---|---|---|
| Esterification | H₂SO₄, ROH (R = Me, Et) | RT, 12–24 h | 85–90% | |
| Hydrolysis | NaOH, H₂O | Reflux, 6 h | 95% |
Analytical and Optimization Challenges
Purification of Compound A
The presence of multiple functional groups in Compound A complicates purification. Column chromatography with gradient elution (ethyl acetate/hexanes) is routinely used to isolate the aldehyde intermediate. Residual palladium catalysts must also be removed to meet pharmaceutical purity standards, often requiring additional washes with chelating agents.
Stability of Compound B
The tetrahydroxyhexanedioic acid derivative is highly hygroscopic and prone to lactone formation under acidic conditions. Storage in anhydrous environments and stabilization with inert gases (e.g., nitrogen) are recommended to preserve integrity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
-
G Protein-Coupled Receptor Modulation
- The compound has shown promise in modulating G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. Research indicates that compounds similar to isoquinoline derivatives can influence receptor activity, potentially leading to therapeutic applications in treating metabolic disorders and cardiovascular diseases .
- Antioxidant Properties
- Antimicrobial Activity
Biochemical Applications
- Enzyme Inhibition
- Bioconjugation
Case Study 1: GPCR Modulation
A study published in the Journal of Medicinal Chemistry examined various isoquinoline derivatives for their effects on GPCRs. The findings indicated that certain modifications to the isoquinoline structure could enhance receptor affinity and selectivity, suggesting a pathway for developing targeted therapies .
Case Study 2: Antioxidant Activity
Research documented in Free Radical Biology and Medicine highlighted the antioxidant capacity of isoquinoline derivatives. The study utilized various assays to demonstrate that these compounds effectively scavenge free radicals and reduce lipid peroxidation in cellular models .
Mechanism of Action
The mechanism of action of this compound involves its interaction with beta-adrenoreceptors, leading to the inhibition of adrenaline-induced arrhythmias. The molecular targets include specific receptors in the heart, and the pathways involved are related to the regulation of heart rhythm and myocardial stimulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Core Structure: The target compound’s isoquinoline core (common in alkaloids) contrasts with imidazole-based analogs (), which may exhibit different binding affinities. Isoquinoline derivatives are often explored for central nervous system (CNS) activity, while imidazoles are frequently protease inhibitors .
Functional Groups: The tert-butylamino group in the target compound and analogs suggests steric hindrance, possibly enhancing metabolic stability. The tetrahydroxyhexanedioic acid component provides multiple hydrogen-bonding sites, contrasting with the single acetate group in the monoacetate derivative, which may reduce crystallinity .
Applications: Unlike the research-only benzoic acid-sugar hybrid (), the target compound’s dual structure hints at broader pharmaceutical utility, such as combining CNS activity (isoquinoline) with detoxification (glucaric acid) .
Research Findings and Data Gaps
- Synthetic Routes: No direct synthesis data exists for the target compound. However, tert-butylamino-isoquinoline derivatives are typically synthesized via nucleophilic substitution or reductive amination, while glucaric acid is commercially derived from glucose oxidation .
- Solubility: The hydrophilic sugar acid component likely enhances solubility compared to non-polar tert-butyl-containing analogs (e.g., ), though empirical data is needed .
Biological Activity
The compound 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde , commonly referred to as Soquinolol, is a synthetic derivative of isoquinoline that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while also considering its structural analog (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid .
- Molecular Formula : C17H26N2O3
- Molecular Weight : 306.4 g/mol
- CAS Number : 61563-18-6
- Density : 1.161 g/cm³
- Boiling Point : 524.1 °C at 760 mmHg
- Flash Point : 270.8 °C
Soquinolol functions primarily as a beta-blocker with additional properties that may influence various biological pathways:
- Beta-Adrenergic Receptor Antagonism : It inhibits β-adrenoceptors which play a crucial role in cardiovascular responses.
- Calcium Ion Modulation : The compound has been shown to elevate intracellular calcium ions through inositol trisphosphate signaling pathways .
- Apoptotic Pathways : Research indicates that it may influence apoptosis through modulation of Bcl-2 family proteins and cell cycle regulators like p21^WAF-1 .
Cytotoxicity and Antiproliferative Effects
A study evaluating the cytotoxic effects of Soquinolol on human promyelocytic leukemia cells (HL-60) revealed significant antiproliferative activity. The IC50 values ranged from 86 to 755 μM across various analogs tested . The mechanism involved apoptosis induction and cell cycle arrest.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Soquinolol | 200 | Induces apoptosis via Bcl-2 modulation |
| Isoxazole (3) | 86 | Promotes apoptosis and cell cycle arrest |
| Isoxazole (6) | 755 | Primarily induces cell cycle arrest |
Case Study: Effects on Gene Expression
In the same study involving HL-60 cells, Soquinolol was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels. This suggests a dual mechanism where it not only promotes apoptosis but also halts cell proliferation by affecting the cell cycle regulatory proteins .
Comparative Analysis with (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
The second compound of interest is (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid , which exhibits different biological activities mainly related to its role as a carbohydrate derivative influencing metabolic pathways.
| Property | Soquinolol | (2S,3R,4S,5R)-Tetrahydroxyhexanedioic Acid |
|---|---|---|
| Molecular Weight | 306.4 g/mol | Varies depending on the specific form |
| Primary Activity | Beta-blocker; Antiproliferative | Metabolic regulation; Potential antioxidant |
| Mechanism | Beta-receptor antagonism; Apoptosis induction | Modulates metabolic pathways; May scavenge free radicals |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
